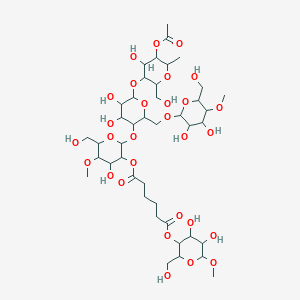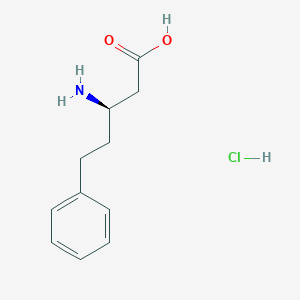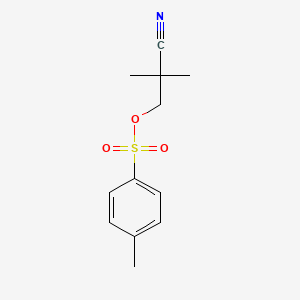
Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone
Vue d'ensemble
Description
Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone is a chemical compound available for experimental and research use . It is also available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The molecular weight of Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone is 300.44 . Other physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Catalytic Applications
Research on ketones, including cyclohexanone derivatives, has demonstrated their utility in catalytic processes. For instance, ketones containing N-aryl-substituted oxazolidinones have been prepared and investigated for the epoxidation of olefins, showcasing the potential of such compounds in enhancing the efficiency and selectivity of epoxidation reactions (Shu et al., 2003). Moreover, iron complexes with N-donor ligands have catalyzed the oxygenation of cyclohexane, demonstrating the influence of molecular structure on catalytic activity and selectivity (He et al., 2011).
Organic Synthesis
Cyclohexanone and its derivatives have been central to advances in organic synthesis. Stereoselective assembly of dispirocyclic ketals from cyclohexanones underscores the versatility of these compounds in generating complex molecular architectures (Schmidt et al., 2011). Additionally, the role of cyclohexyl phenyl ketone in directing enantioselective photochemical reactions within chiral liquid crystals highlights the potential for precise control over stereochemical outcomes in photochemical processes (Yang et al., 2013).
Materials Science
In materials science, the synthesis and study of cyclohexanone derivatives contribute to understanding the molecular foundations of material properties. For example, the enantioselective oxidation of nonactivated aliphatic C–H bonds catalyzed by manganese complexes using cyclohexane derivatives has implications for the development of novel materials and catalysts with tailored properties (Milan et al., 2017).
Chemical Mechanism Studies
Cyclohexanone derivatives have also been employed in mechanistic studies, providing insights into the reactivity and interaction of organic molecules. For instance, the investigation into the contrasting C- and O-atom reactivities of ketone and enolate forms of certain cyclohexanone derivatives under different conditions reveals intricate details about reaction pathways and molecular behavior (Ning et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
cyclohexyl-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-20-11-13-21(14-12-20)15-17-9-5-6-10-18(17)19(22)16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFJJTDDFOMVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643906 | |
| Record name | Cyclohexyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone | |
CAS RN |
898762-65-7 | |
| Record name | Cyclohexyl[2-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-(5-(3,5-Dimethylisoxazol-4-yl)benzo[b]thiophen-2-yl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine](/img/structure/B1613590.png)


